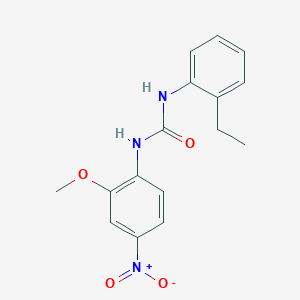
N-(2-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea, commonly known as ENMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENMU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Aplicaciones Científicas De Investigación
ENMU has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, ENMU has been used to study the mechanisms of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes. In pharmacology, ENMU has been studied for its potential as a drug candidate, as it has been shown to exhibit antitumor and anti-inflammatory properties. In neuroscience, ENMU has been used to study the mechanisms of neuronal signaling and synaptic plasticity.
Mecanismo De Acción
ENMU is believed to exert its effects through inhibition of enzyme activity. Specifically, ENMU has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. By inhibiting these enzymes, ENMU may have potential as an anti-inflammatory and analgesic agent.
Biochemical and Physiological Effects:
ENMU has been shown to exhibit a range of biochemical and physiological effects. In addition to its potential as an anti-inflammatory and analgesic agent, ENMU has also been shown to exhibit antitumor properties, as well as potential effects on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENMU has several advantages as a chemical compound for use in laboratory experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its potential applications in various fields of research. However, ENMU also has some limitations, including potential toxicity and the need for further studies to fully understand its mechanisms of action.
Direcciones Futuras
There are many potential future directions for research on ENMU. One area of interest is the development of ENMU as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanisms of action of ENMU and its potential effects on various physiological systems. Finally, research on ENMU may also lead to the development of new synthetic methods and techniques for the production of other urea derivatives with potential applications in scientific research.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-11-6-4-5-7-13(11)17-16(20)18-14-9-8-12(19(21)22)10-15(14)23-2/h4-10H,3H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVUQTLXGKCFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B4741664.png)
![4-methoxy-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4741667.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4741684.png)
![1-butyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741689.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4741694.png)
![7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741696.png)


![4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4741730.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-benzylacetamide](/img/structure/B4741737.png)

![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741758.png)
